Regioisomeric Purity and Structural Identity Confirmation via Certified QC Batch Analysis
The target compound is supplied at a certified purity of 97% by Bidepharm (Cat. BD468182), with batch-specific QC documentation including NMR, HPLC, and GC data . In contrast, the closely related regioisomer 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline (CAS 1807168-69-9) is also supplied at 97% purity by the same vendor , indicating that procurement-grade purity is comparable. However, the critical differentiation lies not in purity level but in structural identity: the target compound's ortho-bromo/meta-CF₂H/para-CF₃ substitution is unambiguously confirmed by its unique SMILES string (NC1=C(C(F)(F)F)C=CC(C(F)F)=C1Br), distinguishing it from the comparator (2-bromo, 5-CF₂H, 3-CF₃). This ensures that researchers receive the exact regioisomer required for structure-activity relationship (SAR) studies without the risk of cross-contamination with other C₈H₅BrF₅N isomers.
| Evidence Dimension | Supplier-certified purity and structural identity |
|---|---|
| Target Compound Data | Purity 97%; SMILES NC1=C(C(F)(F)F)C=CC(C(F)F)=C1Br; QC: NMR, HPLC, GC |
| Comparator Or Baseline | 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline (CAS 1807168-69-9): Purity 97%; SMILES NC1=CC(C(F)F)=CC(C(F)(F)F)=C1Br; QC: NMR, HPLC, GC |
| Quantified Difference | Equivalent purity, distinct substitution pattern (3,6- vs. 3,5-disubstitution) |
| Conditions | Vendor batch analysis, standard QC package (Bidepharm) |
Why This Matters
For procurement decisions, the unambiguous structural identity and QC traceability ensure the correct regioisomer is deployed in cross-coupling or SAR workflows, preventing costly synthetic dead-ends from isomeric mismatch.
